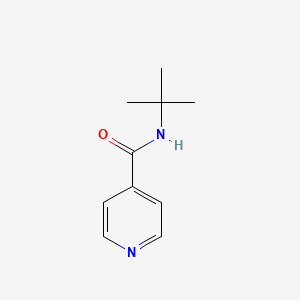

N-(tert-butyl)isonicotinamide

Description

Modify Pore Environment: Functional groups lining the pores can alter the polarity, hydrophobicity, and chemical reactivity of the internal surface, enhancing selectivity for gas adsorption or separation. The tert-butyl group on N-(tert-butyl)isonicotinamide, for instance, would create a more hydrophobic pore environment. researchgate.net

Act as Brønsted/Lewis Acid/Base Sites: Groups like amines or uncoordinated nitrogen atoms can act as basic sites, while other functionalities can introduce acidity, making the MOF a potential catalyst.

Post-Synthetic Modification (PSM): Some functional groups can be chemically altered after the MOF has been synthesized, allowing for the introduction of new functionalities that might not be stable under the initial synthesis conditions.

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-10(2,3)12-9(13)8-4-6-11-7-5-8/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBWFGLUBMOFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354391 | |

| Record name | N-(tert-butyl)isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65321-30-4 | |

| Record name | N-(tert-butyl)isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Steric Considerations:bulky Substituents on a Ligand, Such As a Tert Butyl Group, Can Be Used Strategically. They Can Prevent the Interpenetration of Multiple Independent Frameworks, a Common Phenomenon in Mof Synthesis That Can Reduce Porosity.wikipedia.orgthey Also Influence the Coordination Environment of the Metal, Sometimes Stabilizing Unusual Geometries or Preventing the Formation of Higher Dimensional Networks.mdpi.comrsc.org

Quantum Chemical Calculations for this compound

Quantum chemical calculations are fundamental in understanding the intrinsic properties of this compound. These methods provide a detailed description of the molecule's electronic structure, which is crucial for predicting its reactivity and stability.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using the B3LYP method with various basis sets, have been employed to determine its optimized molecular geometry, including bond lengths and angles. nih.gov These calculations are essential for understanding the molecule's stability and reactivity. mdpi.comnih.gov

The reactivity of a molecule can be predicted by analyzing various chemical descriptors derived from DFT calculations. These descriptors help in identifying the most probable sites for electrophilic and nucleophilic attacks. nih.gov The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, reveals charge delocalization and hyperconjugative interactions within the molecule, further explaining its stability. dergipark.org.tr

Table 1: Selected Calculated Geometrical Parameters for Isonicotinamide Derivatives

| Parameter | Bond Length (Å) - B3LYP | Bond Length (Å) - PBE1PBE |

|---|---|---|

| N1–C3 | 1.344 | 1.340 |

| N1–C4 | 1.342 | 1.338 |

This table is interactive. Click on the headers to sort. Source: nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to participate in charge transfer interactions. semanticscholar.org A smaller gap suggests higher reactivity. semanticscholar.org For this compound, the HOMO-LUMO analysis helps in understanding its potential for intramolecular charge transfer, which is a key factor in its bioactivity. semanticscholar.org

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution within a molecule. dergipark.org.tr The MEP map identifies regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. dergipark.org.trresearchgate.net This information is invaluable for predicting how this compound will interact with other molecules, including biological targets. dergipark.org.tr

Table 2: Quantum Chemical Descriptors for Benzo and Anthraquinodimethane Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1 | -5.132 | -2.241 | 2.891 |

| 2 | -5.873 | -3.772 | 2.101 |

| 3 | -6.012 | -2.912 | 3.100 |

| 4 | -6.214 | -3.094 | 3.120 |

This table is interactive. Click on the headers to sort. Source: researchgate.net

The flexibility of the this compound molecule allows it to exist in different spatial arrangements, known as conformational isomers or conformers. The stability of these conformers is influenced by factors such as steric hindrance and intramolecular interactions. solubilityofthings.com Computational methods can be used to identify the most stable conformers and to calculate the energy barriers for interconversion between them. nih.gov

Understanding the conformational landscape of this compound is important because the biological activity of a molecule can be highly dependent on its three-dimensional shape. solubilityofthings.com Low energy barriers between conformers suggest that the molecule can readily adapt its shape to fit into a biological receptor site. nih.gov

Molecular Docking and Simulation Studies of this compound Interactions

Molecular docking and simulation are computational techniques that predict how a small molecule like this compound might interact with a larger biological molecule, such as a protein or enzyme.

Molecular docking studies are used to predict the preferred orientation of this compound when it binds to a target protein. mdpi.com These studies can provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. mdpi.comresearchgate.net For instance, derivatives of isonicotinamide have been studied for their potential to inhibit enzymes like the main protease of SARS-CoV-2. researchgate.net Such studies are crucial in the early stages of drug discovery for identifying potential therapeutic targets. nih.gov

Table 3: Docking Scores of Isonicotinoyl Hydrazide Derivatives with COVID-19 Main Protease (6LU7)

| Compound | Docking Score (kcal/mol) |

|---|---|

| N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide | -115.54 |

| N‐(2‐isonicotinoylhydrazine‐carbonothioyl)benzamide | -123.23 |

| 2‐isonicotinoyl‐N‐phenylhydrazine‐1‐carbothioamide | -118.06 |

This table is interactive. Click on the headers to sort. Source: researchgate.net

Computational modeling plays a vital role in elucidating the structure-activity relationships (SAR) of this compound and its analogs. nih.gov SAR studies aim to understand how specific chemical features of a molecule contribute to its biological activity. mdpi.com By comparing the computational predictions with experimental data, researchers can build robust models that correlate molecular structure with activity. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational method that can be used to develop predictive models for the biological activity of a series of compounds. mdpi.com These models can then be used to design new molecules with improved potency and selectivity. nih.gov

Table 4: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Isonicotinamide |

| N'-(4-dimethylaminobenzylidene)-isonicotinohydrazide monohydrate |

| Nicotinamide (B372718) |

| N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide |

| N‐(2‐isonicotinoylhydrazine‐carbonothioyl)benzamide |

In Silico Metabolism and Toxicity Prediction for this compound Derivatives

Computational, or in silico, methods provide a powerful and resource-efficient approach to prospectively evaluate the metabolic fate and potential toxicity of novel chemical entities. These predictive models are integral to modern drug discovery and chemical safety assessment, enabling the early identification of potentially problematic candidates and guiding the design of safer, more effective molecules. For derivatives of this compound, a range of computational tools and methodologies can be employed to forecast their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of predictive toxicology. QSAR models are built upon the principle that the biological activity (or toxicity) of a chemical is directly related to its molecular structure. By analyzing a dataset of compounds with known toxicological properties, these models can identify structural features and physicochemical properties that correlate with specific types of toxicity. For this compound derivatives, QSAR models can be utilized to predict a variety of toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity. The accuracy of these predictions is contingent on the quality and diversity of the training dataset and the algorithms used to build the model.

Another critical aspect of in silico assessment is the prediction of a compound's metabolic stability and its potential metabolites. The cytochrome P450 (CYP) enzyme superfamily is a primary driver of drug metabolism. Computational models can predict which CYP isoforms are most likely to metabolize a given this compound derivative and the potential sites of metabolism on the molecule. The bulky tert-butyl group, for instance, is a common site for oxidative metabolism. Understanding these metabolic pathways is crucial, as metabolites can sometimes be more active or more toxic than the parent compound.

Various software platforms and web-based tools are available to perform these predictive studies. These tools often integrate multiple models to provide a comprehensive ADMET profile. For this compound derivatives, such a profile would typically include predictions for oral bioavailability, blood-brain barrier penetration, plasma protein binding, and inhibition of key drug-metabolizing enzymes.

The following data tables illustrate the types of predictive data that can be generated for hypothetical this compound derivatives using in silico tools. It is important to note that these are predictive, theoretical values and would require experimental validation.

Table 1: Predicted ADMET Properties of Hypothetical this compound Derivatives

| Derivative | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier Penetration | Predicted CYP2D6 Inhibition | Predicted Oral Bioavailability (%) |

| Derivative A | High | Low | No | Good |

| Derivative B | High | High | Yes | Moderate |

| Derivative C | Moderate | Low | No | Good |

| Derivative D | High | Low | No | Excellent |

Table 2: Predicted Toxicological Endpoints for Hypothetical this compound Derivatives

| Derivative | Predicted Ames Mutagenicity | Predicted Carcinogenicity (Rodent) | Predicted Hepatotoxicity | Predicted hERG Inhibition |

| Derivative A | Negative | Non-carcinogen | Low Risk | Low Risk |

| Derivative B | Positive | Carcinogen | High Risk | High Risk |

| Derivative C | Negative | Non-carcinogen | Low Risk | Moderate Risk |

| Derivative D | Negative | Non-carcinogen | Low Risk | Low Risk |

These predictive studies are invaluable for prioritizing lead candidates for further development. By flagging potential liabilities early in the discovery process, in silico metabolism and toxicity prediction for this compound derivatives can significantly streamline the path to identifying safe and effective compounds.

Antimicrobial Properties of this compound Analogs

The antimicrobial potential of nicotinamide derivatives, including those with a tert-butyl group, has been the subject of numerous studies. These investigations have revealed promising activity against a variety of microbial pathogens.

Efficacy Against Gram-Positive and Gram-Negative Bacteria

While much of the research has focused on the antifungal properties of nicotinamide derivatives, some studies have also explored their efficacy against bacteria. Certain analogs have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, some nicotinamide-thiazole derivatives have shown good to moderate activity against Staphylococcus aureus, Staphylococcus epidermidis (Gram-positive), Escherichia coli, and Klebsiella pneumonia (Gram-negative). researchgate.net Similarly, other related compounds have been found to be effective against a range of bacteria, including Streptococcus pneumoniae and Haemophilus influenzae. google.com The broad-spectrum activity of some of these derivatives highlights their potential as versatile antimicrobial agents. frontiersin.org

Mechanisms of Antimicrobial Action (e.g., Cell Wall Synthesis Inhibition, Metabolic Interference)

The mechanisms through which nicotinamide derivatives exert their antimicrobial effects are varied. One of the key mechanisms is the disruption of the microbial cell wall. exlibrisgroup.com Lysozyme, an enzyme with antimicrobial properties, targets the peptidoglycan layer of Gram-positive bacteria, leading to cell lysis. frontiersin.org Another significant mechanism involves metabolic interference. Some nicotinamide derivatives function as inhibitors of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the respiratory chain and citric acid cycle. acs.org By inhibiting SDH, these compounds disrupt cellular respiration and energy production, leading to microbial death. acs.org Additionally, some derivatives are known to inhibit enzymes involved in amino acid biosynthesis, such as those in the aspartate family, further crippling the pathogen's metabolic processes. nih.gov

Antifungal Activities of Related Nicotinamide Derivatives

A significant body of research has been dedicated to the antifungal properties of nicotinamide derivatives. These compounds have shown efficacy against a range of fungal pathogens, including various species of Candida, Cryptococcus neoformans, and Trichophyton. exlibrisgroup.com

One promising derivative, compound 16g , demonstrated a potent minimum inhibitory concentration (MIC) of 0.25 μg/mL against Candida albicans SC5314 and was also effective against several fluconazole-resistant strains. exlibrisgroup.com The primary mechanism of its antifungal action is the disruption of the fungal cell wall. exlibrisgroup.com Other nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have exhibited weak to moderate antifungal activity against plant pathogenic fungi like Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. nih.gov Furthermore, a series of nicotinamide derivatives were designed as succinate dehydrogenase inhibitors, with some compounds showing potent activity against Rhizoctonia solani and Sclerotinia sclerotiorum. acs.org

Interactive Table: Antifungal Activity of Nicotinamide Derivatives

| Compound/Derivative Class | Target Fungi | Activity/Mechanism | Reference |

|---|---|---|---|

| Compound 16g | Candida albicans, Cryptococcus neoformans, Trichophyton | Disrupts cell wall; MIC of 0.25 µg/mL against C. albicans | exlibrisgroup.com |

| 1,3,4-Oxadiazole containing nicotinamides | G. zeae, F. oxysporum, C. mandshurica | Weak to moderate antifungal activity | nih.gov |

| Succinate Dehydrogenase Inhibitors | R. solani, S. sclerotiorum | Inhibit succinate dehydrogenase | acs.orgacs.org |

| N-(thiophen-2-yl)nicotinamide derivatives | Plant pathogenic fungi | Fungicidal activity | mdpi.com |

Anticancer Research Involving this compound Scaffolds

The this compound scaffold has also been identified as a promising framework for the development of novel anticancer agents. Researchers have synthesized and evaluated various derivatives for their ability to inhibit cancer cell growth and induce cell death.

Cytotoxic Effects on Cancer Cell Lines (e.g., Breast, Lung Cancer)

Derivatives built upon nicotinamide and related scaffolds have demonstrated significant cytotoxic effects against a variety of cancer cell lines. For instance, some benzimidazole (B57391) derivatives with a para-tert-butyl substituent have shown anticancer potential in non-small cell lung cancer (A549), breast cancer (MCF-7), and stomach cancer (MKN-45) cells. nih.gov Specifically, a compound with a tert-butyl moiety displayed good activity against SK-BR-3 breast cancer cells. nih.gov Furthermore, novel pyrrole-based compounds have exhibited potent anti-cancer activities against breast and lung cancer cell lines in vitro. mdpi.com The thioredoxin (Trx) system, often overexpressed in cancers like breast, ovarian, and lung cancer, has been identified as a target for some of these compounds, and its inhibition can lead to increased cellular oxidative stress and apoptosis. jst.go.jp

Interactive Table: Cytotoxic Activity of this compound Scaffolds and Related Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Benzimidazole derivative with para-tert-butyl substituent | A549 (Lung), MCF-7 (Breast), MKN-45 (Stomach) | Potent anticancer activity | nih.gov |

| Isoxazole with a tert-butyl moiety | SK-BR-3 (Breast) | Good activity | nih.gov |

| Pyrrole-based compounds | Breast and Lung cancer cell lines | Potent anti-cancer activities | mdpi.com |

| Chromenopyrimidines | Breast cancer (MCF-7) | Potential cell cycle arrest and dual Bcl-2 and Mcl-1 inhibition | nih.gov |

Mechanisms of Anticancer Activity (e.g., Apoptosis Induction, Cell Cycle Arrest, Kinase Inhibition)

The anticancer effects of this compound derivatives are mediated through several key cellular mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death. jst.go.jpnih.gov This is often achieved by increasing cellular oxidative stress. jst.go.jp

Another crucial mechanism is the disruption of the cell cycle. Many of these compounds cause cell cycle arrest, preventing cancer cells from proliferating. nih.govmdpi.com For example, some benzimidazole derivatives induce a G2/M phase arrest in the cell cycle. nih.govresearchgate.net This arrest is a critical step that can lead to apoptosis. researchgate.net

Kinase inhibition is also a significant contributor to the anticancer activity of these compounds. nih.gov Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition can halt cell proliferation. mdpi.com Some nicotinamide phosphoribosyltransferase (NAMPT) inhibitors have shown potent cytotoxic activity in various cancers by depleting NAD+, leading to ATP loss and cell death. researchgate.net Furthermore, some derivatives act as microtubule inhibitors, disrupting the cellular skeleton and leading to mitotic arrest and apoptosis. nih.gov

Molecular Targets in Cancer Progression

Derivatives of this compound have been investigated for their potential as anticancer agents, targeting various molecular pathways involved in cancer progression. One area of interest is the inhibition of enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD), which has been implicated in cancer processes. mdpi.com The introduction of a tert-butyl group to certain molecules has been shown to significantly increase inhibitory activity towards 11β-HSD2. mdpi.com

Another significant target is Nicotinamide N-methyltransferase (NNMT), an enzyme overexpressed in numerous cancers, making it a promising therapeutic target. researchgate.netnih.gov Small-molecule inhibitors of NNMT, some incorporating tert-butyl functionalities, are being developed to validate NNMT as a drug target for cancer therapy. researchgate.netnih.gov Research into bisubstrate inhibitors, which target both the nicotinamide and cofactor binding sites of NNMT, has shown that modifications to the inhibitor structure can significantly impact potency and binding affinity. nih.gov

Furthermore, some isonicotinamide derivatives have been identified as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3), an enzyme implicated in certain cancers. osti.gov The high kinase selectivity of these compounds makes them valuable for further exploration as potential cancer therapeutics. osti.gov

The table below summarizes the molecular targets of this compound derivatives in cancer progression.

| Target | Derivative Class | Effect | Significance in Cancer |

| 11β-HSD2 | 2-(tert-butylamino)thiazol-4(5H)-one derivatives | Inhibition | Implicated in cancer processes. mdpi.com |

| NNMT | Bisubstrate inhibitors | Inhibition | Overexpressed in various cancers. researchgate.netnih.gov |

| GSK-3 | Isonicotinamides | Inhibition | Plays a role in some cancers. osti.gov |

| USP1/UAF1 | N-Benzyl-2-phenylpyrimidin-4-amine derivatives | Inhibition | Potential target for anticancer therapies. acs.org |

Neurological Applications and Neuroprotective Effects of Related Compounds

Compounds structurally related to this compound have demonstrated potential in the realm of neurological disorders by exhibiting neuroprotective effects. google.com These compounds may promote the health and survival of neurons, protect against cell death, and stimulate the birth of new neurons, particularly in the hippocampus. google.com The ability of certain molecules to cross the blood-brain barrier is a crucial property for their development as treatments for central nervous system disorders. mdpi.comacs.org

Promotion of Neurotrophic Factor Production

A key mechanism underlying the neuroprotective effects of some compounds is the promotion of neurotrophic factor production. For instance, Brain-Derived Neurotrophic Factor (BDNF) is a critical protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. nih.gov The impairment of BDNF signaling has been linked to neurodegenerative conditions like Alzheimer's disease. nih.gov Therefore, compounds that can enhance the production or signaling of neurotrophic factors like BDNF are of significant interest for therapeutic development.

Potential in Treating Neuropathies and Neurodegenerative Diseases

The neuroprotective properties of this compound-related compounds suggest their potential application in treating a range of neuropathies and neurodegenerative diseases. google.comresearchgate.net These conditions, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function. google.comnih.gov

Compounds that can mitigate oxidative stress, a key contributor to neuronal damage in these diseases, are particularly promising. nih.gov Additionally, the inhibition of specific enzymes associated with neurodegeneration is a key therapeutic strategy. mdpi.com For example, inhibitors of Glycogen Synthase Kinase-3 (GSK-3) are being investigated for their potential in treating Alzheimer's disease and other neurological disorders. osti.govnih.govjneurology.com The development of orally bioavailable and brain-penetrable GSK-3 inhibitors represents a significant advancement in this area. osti.gov

The table below highlights the potential of related compounds in neurological applications.

| Application | Mechanism | Relevant Diseases |

| Neuroprotection | Promotion of neuron survival and growth. google.com | Alzheimer's, Parkinson's, Traumatic Brain Injury. google.comnih.gov |

| Neuropathies | Protection against axonal degeneration. google.com | Chemotherapy-induced neuropathy, Diabetic neuropathy. google.com |

| Neurodegenerative Diseases | Inhibition of disease-associated enzymes (e.g., GSK-3). osti.govnih.gov | Alzheimer's Disease, Mood Disorders. osti.gov |

Enzyme Inhibition Studies (e.g., Kinases, Glycogen Synthase Kinase-3, NAMPT)

This compound and its derivatives have been the subject of numerous enzyme inhibition studies, revealing their potential to modulate the activity of key enzymes involved in various disease pathways.

Selectivity and Potency of this compound Inhibitors

The selectivity and potency of these inhibitors are critical determinants of their therapeutic potential. For instance, isonicotinamide-based inhibitors of Glycogen Synthase Kinase-3 (GSK-3) have demonstrated high kinase selectivity. osti.gov This is a crucial feature, as targeting GSK-3, a critical regulatory enzyme, requires minimizing off-target effects. osti.gov

In the context of Nicotinamide Phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD+ salvage pathway, specific inhibitors have been developed. nih.gov Some of these inhibitors, like KPT-9274, exhibit dual specificity, targeting both NAMPT and another kinase, PAK4. researchgate.net The potency of NAMPT inhibitors can be substantial, with some compounds showing inhibitory constants in the nanomolar range. aacrjournals.org The development of bisubstrate inhibitors for enzymes like NNMT has also shown that structural modifications can significantly enhance inhibitory activity. nih.govuniversiteitleiden.nl

The following table presents data on the selectivity and potency of various inhibitors.

| Inhibitor Class | Target Enzyme | Potency | Selectivity |

| Isonicotinamides | GSK-3 | Potent inhibitors. osti.gov | Highly kinase-selective. osti.gov |

| KPT-9274 | NAMPT, PAK4 | Effective in inhibiting cancer cell growth. researchgate.net | Dual specificity. researchgate.net |

| FK866 | NAMPT | IC50 of ~1 nM in certain cancer cells. aacrjournals.org | Highly specific, noncompetitive inhibitor. aacrjournals.org |

| Bisubstrate Inhibitors | NNMT | IC50 values in the low micromolar to nanomolar range. nih.govnih.gov | Varies based on structural modifications. nih.gov |

| Aryl Linker Amines | nNOS | Ki values in the nanomolar range. escholarship.org | High isoform selectivity over eNOS and iNOS. escholarship.org |

Implications for Disease Pathways

The ability of this compound derivatives to inhibit specific enzymes has significant implications for various disease pathways.

Cancer: Inhibition of NAMPT can lead to the depletion of NAD+, a critical coenzyme for cellular metabolism, thereby inducing apoptosis in tumor cells. nih.govaacrjournals.org This makes NAMPT a promising target for cancer therapy. nih.gov Similarly, inhibiting GSK-3 has shown anti-cancer effects, sometimes potentiating the effects of standard chemotherapy. osti.gov The inhibition of the USP1/UAF1 deubiquitinase complex also represents a potential avenue for anticancer therapies. acs.org

Neurological Disorders: GSK-3 inhibition is a key strategy being explored for the treatment of Alzheimer's disease and mood disorders. osti.govnih.gov By inhibiting GSK-3, these compounds may help to reduce the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. osti.gov Furthermore, increasing NAMPT activity has been proposed as a method to treat traumatic nerve injuries and neurodegenerative diseases by boosting NAD+ levels. google.com

Inflammatory and Allergic Diseases: Nicotinamide derivatives have been developed as inhibitors of hematopoietic prostaglandin (B15479496) D2 synthase (H-PGDS), an enzyme involved in allergic and respiratory conditions like asthma and allergic rhinitis. google.com

Antiviral Activity Research (e.g., SARS-CoV 3CL Protease Inhibition by Related Compounds)

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a cysteine protease essential for the life cycle of coronaviruses, including the Severe Acute Respiratory Syndrome coronavirus (SARS-CoV). nih.govacs.org This enzyme is responsible for processing large viral polyproteins into functional proteins required for viral replication. nih.govacs.org Because it is vital for the virus and has no close human homolog, 3CLpro has become a primary target for the development of antiviral therapies. mdpi.com

In the search for inhibitors of this critical enzyme, a high-throughput screening effort identified a series of dipeptide-like compounds, specifically N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides, as potent, non-covalent inhibitors of the SARS-CoV 3CLpro. nih.govnih.gov This class of inhibitors is notable because many other 3CLpro inhibitors function through covalent modification of the enzyme's active site. nih.govacs.org

A key probe compound from this series, identified as ML188 (also referred to as 16-(R)), demonstrated significant inhibitory activity. nih.govacs.org Subsequent research isolated the enantiomers of this compound and determined that the biological activity is inherent to the R-stereoisomer, also named MT188 , which has an IC₅₀ value of 1.5 µM against the 3CLpro enzyme. medchemexpress.comnih.gov The S-stereoisomer was found to be inactive. nih.gov

The antiviral efficacy of the active compound, 16-(R), was confirmed in cell-based assays using SARS-CoV (Urbani strain) infected Vero E6 cells. nih.gov The compound effectively inhibited viral replication, with two independent experiments yielding half-maximal effective concentration (EC₅₀) values of 12.9 µM and 13.4 µM, respectively. nih.gov

Structural analysis through X-ray crystallography of the 3CLpro enzyme in complex with the inhibitor revealed key molecular interactions. acs.org The pyridyl ring of the inhibitor forms a crucial hydrogen bond with the His163 residue in the S₁ subpocket of the enzyme's active site. acs.orgnih.gov Additionally, the furan (B31954) ring oxygen and the amide carbonyl oxygen interact with the Gly143 residue. nih.gov These non-covalent interactions are fundamental to the compound's mechanism of action and provide a strong foundation for the future design and optimization of novel anti-coronavirus agents. nih.govacs.org Research has also indicated that ML188 is an effective inhibitor of the SARS-CoV-2 3CLpro. tandfonline.comnih.gov

Table 1: Antiviral Activity of this compound Derivatives

| Compound | Target Enzyme | Target Virus | IC₅₀ (Enzyme Inhibition) | EC₅₀ (Cell-based Assay) | Mechanism of Action |

| ML188 / 16-(R) / MT188 | SARS-CoV 3CLpro | SARS-CoV (Urbani) | 1.5 µM medchemexpress.comtargetmol.com | 12.9 - 13.4 µM nih.gov | Non-covalent nih.gov |

Catalytic Applications of N Tert Butyl Isonicotinamide Derivatives

Organocatalysis with N-(tert-butyl)isonicotinamide-based Systems

No literature was found to support the use of this compound as a platform for organocatalysis. Searches for its application in:

Enantioselective Reactions Mediated by this compound Derivatives

did not return any relevant results. While the principles of chiral hydrogen bond donation and enantioselective organocatalysis are well-established fields, there is no indication in the surveyed literature that this compound has been employed as a scaffold for such catalysts.

This compound in Transition Metal Catalysis (as Ligand)

There is no scientific documentation to suggest that this compound serves as a significant ligand in transition metal-catalyzed reactions. Specifically, no information was available on its:

Polymeric Nanoreactors and Confined Catalysis

The concept of using polymeric nanoreactors for confined catalysis is an active area of research. However, a thorough search revealed no instances of this compound being incorporated into such systems, either as a catalytic species, a ligand within the nanoreactor, or as a component of the polymer structure itself.

Incorporation of this compound Units into Polymeric Structures

The integration of this compound units into polymeric backbones is a sophisticated strategy to generate heterogeneous catalysts that combine the reactivity of the nicotinamide (B372718) moiety with the process advantages of a polymer support, such as ease of separation and recyclability. Research in this area explores how the polymer architecture influences the catalytic performance of the embedded this compound units.

One approach involves the synthesis of poly(amido amine)s (PAAs), where nicotinamide derivatives can be incorporated as pendant groups. utwente.nl While direct polymerization of this compound into PAAs for catalytic purposes is an area of ongoing research, related studies on similar structures provide a foundational understanding. For instance, the synthesis of PAAs with varying amounts of quaternary nicotinamide moieties has been achieved through Michael addition polymerization. utwente.nl This method allows for the controlled incorporation of the nicotinamide unit, which can then be further modified or utilized for its inherent electronic properties.

The development of polymer-supported catalysts often aims to mimic the active sites of enzymes, where the local polymer environment plays a crucial role in substrate binding and transition state stabilization. By embedding this compound into a polymer matrix, researchers can create microenvironments that influence the catalytic process. For example, the hydrophobicity imparted by the tert-butyl group can be synergistic with the polymer backbone to create specific binding pockets for nonpolar substrates.

The table below summarizes representative approaches for incorporating functional units into polymeric structures, which could be adapted for this compound.

| Polymer Type | Polymerization Method | Functional Unit Incorporation | Potential Catalytic Role of this compound |

| Poly(amido amine)s | Michael Addition Polymerization | As a pendant group through a suitable linker | Lewis base catalysis via the pyridyl nitrogen |

| Polystyrenes | Free Radical Polymerization | Copolymerization of a vinyl-functionalized this compound monomer | Support for metal nanoparticle catalysts |

| Polyacrylates | Controlled Radical Polymerization (e.g., ATRP, RAFT) | Post-polymerization modification of an activated ester polymer with an amino-functionalized this compound | Organocatalysis in a well-defined polymer architecture |

This table presents potential synthetic strategies for incorporating this compound into polymers for catalytic applications, based on established polymer synthesis methodologies.

Enhanced Reactivity and Selectivity in Confined Environments

Confining catalytically active species like this compound within well-defined, nanometer-scale spaces can lead to significant enhancements in reactivity and selectivity. These confined environments, such as the pores of metal-organic frameworks (MOFs) or the core of polymeric micelles, can pre-organize substrates, stabilize transition states, and prevent catalyst deactivation, leading to performance that surpasses that of the catalyst in a homogeneous solution. academie-sciences.fr

Metal-organic frameworks, with their tunable pore sizes and high surface areas, are excellent platforms for heterogeneous catalysis. acs.orgd-nb.info A derivative of isonicotinamide (B137802), N-(2,2,6,6-tetramethylpiperidine-1-yloxyl)isonicotinamide (TEMPO-IsoNTA), has been co-catalyzed with MIL-101(Fe) for the aerobic oxidation of alcohols. mdpi.com In this system, the pyridyl group of the isonicotinamide derivative is thought to anchor the organocatalyst within the MOF structure, placing the catalytically active TEMPO moiety in a confined environment. mdpi.com This co-catalytic system demonstrated enhanced activity compared to the organocatalyst alone. mdpi.com The principle of using the isonicotinamide structure as an anchor can be directly extended to this compound, where the pyridyl nitrogen could coordinate to the metal nodes of a MOF, positioning the tert-butyl group to influence the steric environment of the catalytic pocket.

The table below details the findings of a study using an isonicotinamide derivative in a confined MOF environment, illustrating the potential for enhanced catalysis.

| Catalyst System | Substrate | Product | Conversion (%) | Selectivity (%) | Ref. |

| MIL-101(Fe)/TEMPO-IsoNTA | Benzyl (B1604629) alcohol | Benzaldehyde | 99 | >99 | mdpi.com |

| TEMPO-IsoNTA alone | Benzyl alcohol | Benzaldehyde | 78 | >99 | mdpi.com |

| MIL-101(Fe) alone | Benzyl alcohol | Benzaldehyde | 25 | >99 | mdpi.com |

Data from the aerobic oxidation of benzyl alcohol, highlighting the enhanced catalytic activity when the isonicotinamide derivative is confined within a MOF. mdpi.com

The confinement effect can also be achieved using polymeric nanoreactors, such as core-crosslinked micelles or nanogels. academie-sciences.fr In such systems, an amphiphilic block copolymer containing this compound in its hydrophobic block could self-assemble in an aqueous medium to form micelles. The hydrophobic core, containing the catalyst, would act as a nanoreactor, sequestering organic substrates from the aqueous phase and facilitating the catalytic reaction in a concentrated environment. The bulky tert-butyl group would be expected to play a significant role in defining the steric constraints within this nanoscale reaction vessel, potentially leading to size- or shape-selective catalytic transformations. This approach leverages the principles of micellar catalysis, where the reaction rates and selectivities can be dramatically different from those observed in bulk solution. academie-sciences.fr

Future Research Directions and Translational Perspectives for N Tert Butyl Isonicotinamide

Development of Structure-Activity Relationships for Enhanced Biological Efficacy

The development of robust Structure-Activity Relationships (SAR) is paramount to unlocking the full therapeutic potential of N-(tert-butyl)isonicotinamide and its analogs. By systematically modifying the chemical structure and assessing the corresponding changes in biological activity, researchers can identify key pharmacophoric features and optimize the compound for greater potency and selectivity. plos.org

Initial studies have shown that even minor structural alterations can significantly impact the antimycobacterial activity and pharmacokinetic properties of related compounds. For instance, modifications to the amino acid sequence of similar cyclic peptides have been shown to be crucial for both their antimycobacterial effects and their metabolic stability. plos.org N-methylation, a common strategy to improve drug-like properties, has yielded mixed results in related molecules, sometimes retaining or moderately improving activity while in other cases leading to complete inactivation. plos.org

Future SAR studies on this compound should focus on a multi-parameter optimization approach, simultaneously considering potency, metabolic stability, solubility, and permeability. A key area of investigation will be the exploration of different substituents on the pyridine (B92270) ring and modifications of the tert-butyl group to fine-tune the molecule's electronic and steric properties. This systematic approach, as demonstrated in the development of other therapeutic agents, can lead to the discovery of analogs with significantly improved biological profiles. acs.org For example, in the optimization of other heterocyclic compounds, the replacement of a hydroxyl group was found to enhance chemical stability, a crucial factor for drug development. acs.org

Table 1: Exemplary Structure-Activity Relationship Data for a Series of Analogs

| Compound ID | Modification | Potency (IC50, µM) | Key Observation |

| Parent | This compound | - | Baseline compound for comparison. |

| Analog 1 | Replacement of tert-butyl with isopropyl | TBD | Investigates the effect of steric bulk on activity. |

| Analog 2 | Introduction of a fluoro group on the pyridine ring | TBD | Explores the impact of electron-withdrawing groups. |

| Analog 3 | N-methylation of the amide | TBD | Assesses the effect on stability and permeability. plos.org |

| Analog 4 | Bioisosteric replacement of the pyridine ring | TBD | Evaluates the importance of the nitrogen position for target binding. |

This table is illustrative and intended to guide future experimental design. TBD (To Be Determined) indicates that experimental data is required.

Exploration of Novel Synthetic Pathways for Scalability and Sustainability

The translation of this compound from a laboratory-scale compound to a commercially viable product, whether for pharmaceutical or material applications, hinges on the development of scalable and sustainable synthetic methodologies. Current synthetic routes may rely on hazardous reagents, costly starting materials, or produce significant waste, limiting their industrial applicability.

Future research should prioritize the exploration of greener synthetic alternatives. beilstein-journals.org This includes the investigation of biocatalytic methods, which often offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, thereby reducing energy consumption and waste generation. acs.org Mechanochemistry, the use of mechanical force to induce chemical reactions, presents another promising avenue, often leading to shorter reaction times, higher yields, and a reduction in solvent use. nih.gov The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should be central to the design of next-generation synthetic pathways. unito.it

Furthermore, the development of continuous flow processes could offer significant advantages over traditional batch manufacturing, including improved safety, consistency, and throughput. The optimization of reaction conditions, including solvent choice, temperature, and catalysts, will be crucial for developing an economically viable and environmentally friendly synthesis of this compound. beilstein-journals.org

Advanced Materials Science Applications beyond MOFs

While this compound has shown promise as a linker in the synthesis of Metal-Organic Frameworks (MOFs), its potential in advanced materials science extends far beyond this single application. researchgate.net The unique combination of a rigid aromatic core and a bulky, non-coordinating tert-butyl group makes it an intriguing building block for a variety of functional materials. nanografi.com

Future research could explore the incorporation of this compound into other porous materials, such as covalent organic frameworks (COFs) or porous organic polymers (POPs). These materials could find applications in gas storage and separation, catalysis, and sensing. nanografi.commdpi.com The functionalization of the pyridine ring could also lead to materials with tailored properties, such as enhanced selectivity for specific analytes or catalytic activity for particular reactions. researchgate.net

Beyond porous materials, the self-assembly properties of this compound and its derivatives could be harnessed to create supramolecular structures with novel optical or electronic properties. The investigation of its role in the formation of amorphous MOFs, MOF liquids, and MOF glasses could open up new avenues for materials with unique processing capabilities and applications not achievable with their crystalline counterparts. researchgate.net

Integration of Computational and Experimental Approaches for Drug Discovery and Material Design

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating the discovery and design of new molecules and materials. mdpi.com For this compound, this integrated approach can provide valuable insights at multiple stages of the research and development pipeline.

In drug discovery, computational methods such as molecular docking and molecular dynamics simulations can be used to predict the binding affinity of this compound analogs to their biological targets, helping to prioritize the synthesis of the most promising compounds. mdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of the analogs with their biological activities, further guiding the design of more potent and selective molecules. plos.org

In materials science, crystal structure prediction (CSP) can be employed to explore the potential polymorphs of this compound and to design new MOFs and other materials with desired topologies and properties. acs.org Multimodal machine learning models that utilize data from synthesis and characterization techniques can help predict the properties and potential applications of new materials incorporating this compound. nih.gov This in silico screening can significantly reduce the number of experiments required, saving time and resources. mdpi.com

Investigating Broader Pharmacological Targets and Therapeutic Areas

While initial research may have focused on specific biological activities, the unique chemical scaffold of this compound suggests that it may interact with a broader range of pharmacological targets, opening up possibilities for its application in diverse therapeutic areas. nih.gov

Future pharmacological profiling should involve screening this compound and its analogs against a wide array of biological targets, including enzymes, receptors, and ion channels. For example, given that nicotinamide (B372718) is a precursor to NAD+, a key molecule in cellular metabolism, investigating the effects of this compound on enzymes involved in NAD+ biosynthesis and utilization, such as Nicotinamide N-methyltransferase (NNMT) and Nicotinamide Phosphoribosyltransferase (NAMPT), could be a fruitful area of research. acs.orgnih.gov The inhibition of such enzymes has been linked to potential treatments for cancer and metabolic disorders. nih.govnih.gov

Furthermore, the anti-inflammatory properties of nicotinamide suggest that this compound could be explored for its potential in treating inflammatory conditions. nih.gov Its structural similarity to other biologically active pyridines warrants investigation into its potential as an inhibitor of kinases or other signaling proteins implicated in diseases like cancer and inflammatory bowel disease. mdpi.comoup.com A comprehensive screening approach could uncover novel and unexpected therapeutic applications for this versatile compound.

Q & A

Q. Advanced Research Focus

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may promote hydrolysis; anhydrous THF balances reactivity and stability .

- Catalyst Optimization : For coupling reactions, use Pd(PPh₃)₄/CuI catalytic systems with ligand additives (e.g., P(o-tol)₃) to suppress homocoupling .

- Continuous Flow Reactors : Improve mixing and heat transfer for scalable synthesis, reducing decomposition pathways .

Data-Driven Example : A 15% yield increase was achieved by switching from batch to flow reactors for a trimethylsilyl ethynyl derivative .

How does tautomerism in this compound derivatives influence their reactivity and spectroscopic properties?

Advanced Research Focus

Tautomerism in isonicotinamide derivatives (e.g., amide ↔ imidic acid forms) alters:

- Reactivity : The imidic acid tautomer enhances electrophilicity at the pyridine nitrogen, facilitating nucleophilic substitutions .

- Spectroscopy : Excited-state intramolecular proton transfer (ESIPT) in benzothiazole hybrids leads to dual fluorescence, detectable via time-resolved fluorescence spectroscopy .

- DFT Modeling : Predict tautomeric stability using B3LYP/6-31G(d) calculations; experimental validation via IR spectroscopy (amide I band at ~1650 cm⁻¹) .

Application : Tautomer dynamics inform design of pH-sensitive probes or optoelectronic materials .

What in vitro models are suitable for evaluating the biological activity of this compound derivatives?

Q. Advanced Research Focus

- Enzyme Inhibition : Screen against HDACs (histone deacetylases) using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in HeLa cell lysates .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination; compare to microtubule disruptors like J30 .

- Metabolic Stability : Human liver microsomes (HLM) assays to assess CYP450-mediated oxidation; use LC-MS/MS to quantify metabolites .

Contradiction Note : Derivatives with bulky tert-butyl groups may show poor bioavailability despite high in vitro potency, necessitating prodrug strategies .

How do structural modifications (e.g., halogenation, alkynylation) impact the biological activity of this compound derivatives?

Q. Advanced Research Focus

- Halogenation : Bromine at the phenyl ring (e.g., 3-bromophenyl derivatives) enhances lipophilicity (logP +0.5) and HDAC inhibition (IC₅₀ reduction by 40%) .

- Alkynylation : Trimethylsilyl ethynyl groups improve π-π stacking with enzyme active sites, as shown in docking studies with HDAC8 (PDB: 1T69) .

- SAR Trends : A 2024 study found that N-benzyl substitutions with tetrahydrofuran ethers increase blood-brain barrier permeability (PAMPA-BBB assay) .

Methodological Insight : Combine QSAR modeling with synthetic library screening to prioritize high-potacity leads .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.